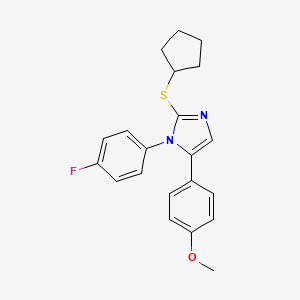
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole is a synthetic molecule that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of three aromatic rings and an imidazole ring. It has been studied for its potential use in the development of new drugs, due to its unique structure and properties.
Mecanismo De Acción
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. It has been shown to modulate the activity of proteins involved in signal transduction pathways, as well as those involved in the regulation of cellular processes. Additionally, it has been shown to interact with DNA and RNA, suggesting a potential role in gene regulation.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as those involved in the regulation of cellular processes. Additionally, it has been shown to interact with DNA and RNA, suggesting a potential role in gene regulation. Furthermore, it has been shown to inhibit the activity of certain enzymes, such as caspase-3, and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole is a relatively easy molecule to synthesize in the laboratory. Additionally, it is relatively stable, and can be stored for long periods of time. However, it is also a relatively expensive molecule, and its synthesis requires the use of hazardous chemicals.
Direcciones Futuras
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole has a wide range of potential applications in the field of medicinal chemistry. Further research is needed to explore its potential use in the development of new drugs, as well as its potential use in the treatment of various diseases. Additionally, further research is needed to explore its potential use in the development of novel drug delivery systems. Furthermore, further research is needed to explore its potential use in the regulation of gene expression. Finally, further research is needed to explore its potential use in the development of new chemical compounds for use in various industrial applications.
Métodos De Síntesis
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole can be synthesized using a variety of methods. The most commonly used synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyphenylhydrazine in the presence of triethylamine. This reaction results in the formation of the desired product.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole has been studied for its potential applications in the field of medicinal chemistry. It has been used in the synthesis of new drugs, as well as in the development of new drug delivery systems. Additionally, it has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and diabetes.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-7-9-17(23-3)10-8-14)22(19)16-6-4-5-15(20)11-16/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXDXNGPKJKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6586488.png)
![2-{[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6586504.png)
![N-(4-chlorophenyl)-2-{[1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586511.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole](/img/structure/B6586513.png)
![methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate](/img/structure/B6586521.png)
![N-(3-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586525.png)
![N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6586526.png)
![N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6586533.png)
![2-{[1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6586543.png)
![2-{[1,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6586545.png)

![2-{[1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6586558.png)

![2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6586574.png)